molecular formula C13H20N2O2 B1363983 1-Phenoxy-3-piperazinopropan-2-ol CAS No. 40944-05-6

1-Phenoxy-3-piperazinopropan-2-ol

Cat. No.: B1363983
CAS No.: 40944-05-6
M. Wt: 236.31 g/mol
InChI Key: MWEXFYJNMHVCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenoxy-3-piperazinopropan-2-ol is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Phenoxy-3-piperazinopropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenoxy-3-piperazinopropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenoxy-3-piperazin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c16-12(10-15-8-6-14-7-9-15)11-17-13-4-2-1-3-5-13/h1-5,12,14,16H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEXFYJNMHVCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(COC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384340
Record name 1-Phenoxy-3-piperazinopropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40944-05-6
Record name 1-Phenoxy-3-piperazinopropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Phenoxy-3-piperazinopropan-2-ol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Phenoxy-3-piperazinopropan-2-ol, a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. By synthesizing foundational chemical principles with insights into its potential pharmacological applications, this document serves as a critical resource for professionals engaged in the exploration of novel therapeutics.

Core Molecular Attributes

1-Phenoxy-3-piperazinopropan-2-ol is a distinct organic molecule characterized by a phenoxy group, a propan-2-ol linker, and a piperazine moiety. These structural components are frequently encountered in pharmacologically active compounds, suggesting a rich potential for biological activity.

PropertyValueSource
CAS Number 40944-05-6[1]
Molecular Formula C₁₃H₂₀N₂O₂[1]
Molecular Weight 236.31 g/mol [1]

The interplay of the lipophilic phenoxy group, the hydrogen-bonding capacity of the hydroxyl group, and the basic nature of the piperazine ring underpins the molecule's physicochemical properties and its putative interactions with biological targets.

Synthesis and Chemical Characterization: A Strategic Approach

The synthesis of 1-Phenoxy-3-piperazinopropan-2-ol is typically achieved through a convergent synthetic strategy that leverages well-established reaction mechanisms. The causality behind this experimental design is to ensure high yields and purity of the final compound.

Conceptual Synthetic Workflow

A common and efficient synthetic route involves a two-step process:

  • Epoxidation of Phenol: The synthesis initiates with the reaction of phenol with an epoxide-containing reagent, most commonly epichlorohydrin, in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the terminal carbon of the epoxide, leading to the formation of a glycidyl ether intermediate.

  • Nucleophilic Ring-Opening: The resulting epoxide is then subjected to a nucleophilic attack by piperazine. The nitrogen atom of the piperazine ring acts as the nucleophile, opening the epoxide ring to yield the final product, 1-Phenoxy-3-piperazinopropan-2-ol.

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust method for the synthesis of 1-Phenoxy-3-piperazinopropan-2-ol. Each step is designed to be monitored and validated to ensure the integrity of the process.

Step 1: Synthesis of 1-Phenoxy-2,3-epoxypropane

  • To a solution of phenol (1.0 eq) in a suitable solvent such as acetone or ethanol, add a base like potassium carbonate (1.5 eq).

  • Heat the mixture to 60°C with stirring for 1 hour to facilitate the formation of the phenoxide.

  • Add epichlorohydrin (1.2 eq) dropwise to the reaction mixture.

  • Maintain the reaction at reflux for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude 1-phenoxy-2,3-epoxypropane.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-Phenoxy-3-piperazinopropan-2-ol

  • Dissolve the purified 1-phenoxy-2,3-epoxypropane (1.0 eq) in a protic solvent like ethanol.

  • Add piperazine (2.0 eq) to the solution. The excess piperazine acts as both the nucleophile and a base to neutralize any generated acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring its completion by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure 1-Phenoxy-3-piperazinopropan-2-ol.

Diagram of the Synthetic Workflow:

Synthesis_Workflow phenol Phenol epoxide 1-Phenoxy-2,3-epoxypropane phenol->epoxide Step 1: Epoxidation epichlorohydrin Epichlorohydrin epichlorohydrin->epoxide base Base (e.g., K2CO3) base->epoxide final_product 1-Phenoxy-3-piperazinopropan-2-ol epoxide->final_product Step 2: Ring-Opening piperazine Piperazine piperazine->final_product

Caption: Synthetic pathway for 1-Phenoxy-3-piperazinopropan-2-ol.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can also be used for purity assessment and identification, particularly for volatile derivatives.[3]

Potential Applications in Drug Development

The structural motifs within 1-Phenoxy-3-piperazinopropan-2-ol suggest its potential as a scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system (CNS). The arylpiperazine structure is a well-established pharmacophore found in numerous CNS-active drugs.

Hypothesized Mechanisms of Action

Based on its structural similarity to known pharmacologically active agents, 1-Phenoxy-3-piperazinopropan-2-ol and its derivatives may exhibit activity at various receptors, including:

  • Serotonin (5-HT) Receptors: The arylpiperazine moiety is a common feature in ligands for various serotonin receptor subtypes.

  • Dopamine (D) Receptors: Many arylpiperazine compounds demonstrate affinity for dopamine receptors, suggesting potential applications in neuropsychiatric disorders.

  • Adrenergic Receptors: The propanolamine linker is a classic feature of beta-blockers, indicating a potential for interaction with adrenergic receptors.

Logical Relationship Diagram:

Mechanism_of_Action compound 1-Phenoxy-3-piperazinopropan-2-ol cns Central Nervous System compound->cns Acts on receptors Potential Molecular Targets cns->receptors serotonin Serotonin Receptors receptors->serotonin dopamine Dopamine Receptors receptors->dopamine adrenergic Adrenergic Receptors receptors->adrenergic effect Potential Therapeutic Effects serotonin->effect dopamine->effect adrenergic->effect neuropsychiatric Neuropsychiatric Disorders effect->neuropsychiatric cardiovascular Cardiovascular Conditions effect->cardiovascular

Caption: Potential pharmacological pathways of the compound.

Future Directions and Field-Proven Insights

While direct experimental data on 1-Phenoxy-3-piperazinopropan-2-ol is limited in publicly accessible literature, the established pharmacology of its structural components provides a strong rationale for its investigation. Future research should focus on:

  • In Vitro Receptor Binding Assays: To determine the specific receptor affinities and functional activities of the compound.

  • In Vivo Animal Models: To evaluate its efficacy and safety in preclinical models of relevant diseases.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test derivatives to optimize potency, selectivity, and pharmacokinetic properties.

The piperazine moiety, in particular, offers a versatile point for chemical modification to fine-tune the pharmacological profile of the molecule.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-Phenoxy-3-piperazinopropan-2-ol. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (PPE), are essential.

References

  • J. Chem. Pharm. Res. (2012).
  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

The Pharmacological Versatility of the Phenoxypropanolamine Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenoxypropanolamine Core - A Privileged Scaffold in Medicinal Chemistry

The phenoxypropanolamine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its remarkable ability to interact with a diverse array of biological targets. This structural motif, characterized by a phenyl ring linked via an ether oxygen to a propanolamine side chain, has given rise to a multitude of clinically significant drugs. Its inherent conformational flexibility and the strategic placement of key pharmacophoric features—an aromatic ring, a hydroxyl group, and a secondary amine—allow for fine-tuning of its pharmacological profile. This guide provides an in-depth exploration of the multifaceted biological activities of the phenoxypropanolamine scaffold, offering insights into its structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for its evaluation. For researchers and drug development professionals, understanding the nuances of this "privileged scaffold" is paramount to unlocking its full therapeutic potential.

I. Beta-Adrenergic Receptor Antagonism: The Hallmark Activity

The most well-established and commercially successful application of the phenoxypropanolamine scaffold lies in its potent antagonism of beta-adrenergic receptors (β-ARs). This activity has led to the development of a wide range of "beta-blockers," indispensable in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.

Mechanism of Action: Competitive Inhibition of Catecholamines

Phenoxypropanolamine-based beta-blockers act as competitive antagonists at β-ARs, primarily β1 and β2 subtypes. They structurally mimic endogenous catecholamines like norepinephrine and epinephrine, allowing them to bind to the receptor's active site. However, they lack the intrinsic ability to activate the receptor, thereby preventing the downstream signaling cascade initiated by G-protein coupling and subsequent adenylyl cyclase activation. This blockade of sympathetic stimulation on the heart results in decreased heart rate, reduced myocardial contractility, and lowered blood pressure.

Structure-Activity Relationship (SAR) for Beta-Blockade

The pharmacological profile of phenoxypropanolamine beta-blockers is intricately linked to their molecular architecture. Key SAR principles include:

  • The Aromatic Ring: The nature and substitution pattern of the phenyl ring are critical determinants of binding affinity and selectivity. Modifications to this ring can significantly impact the drug's interaction with the receptor.

  • The Propanolamine Side Chain: The propanolamine moiety is essential for activity. The hydroxyl group on the second carbon of the propane chain is crucial for hydrogen bonding within the receptor binding pocket.

  • The Amino Group: A secondary amine is optimal for potent beta-antagonistic activity. The substituent on the nitrogen atom plays a pivotal role in receptor selectivity. Bulky substituents, such as isopropyl or tert-butyl groups, are commonly found in beta-blockers. Furthermore, the addition of specific substituents to the alkylamino moiety can confer cardioselectivity (a higher affinity for β1 over β2 receptors).

  • Stereochemistry: The stereochemistry at the carbon atom bearing the hydroxyl group is paramount. The (S)-enantiomer is significantly more active than the (R)-enantiomer, highlighting the stereospecific nature of the receptor-ligand interaction.

Experimental Workflow: Assessing Beta-Adrenergic Receptor Antagonism

The evaluation of beta-blocking activity involves a combination of in vitro binding and functional assays.

G cluster_0 In Vitro Assays cluster_1 Data Analysis radioligand Radioligand Binding Assay functional Functional Assays (e.g., cAMP accumulation) radioligand->functional Determine binding affinity (Ki) potency Functional Potency (IC50/EC50) functional->potency Measure inhibition of agonist response affinity Binding Affinity (Ki) selectivity Receptor Selectivity (β1 vs. β2) affinity->selectivity potency->selectivity

Caption: Workflow for evaluating beta-adrenergic receptor antagonists.

A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a test compound for β-ARs.

1. Membrane Preparation:

  • Isolate cell membranes from tissues or cultured cells expressing the target β-AR subtype (e.g., rat heart for β1, lung for β2).
  • Homogenize the tissue or cells in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
  • Perform differential centrifugation to pellet the membranes.
  • Resuspend the membrane pellet and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation, a radiolabeled ligand with high affinity for the receptor (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol), and varying concentrations of the unlabeled test compound.
  • Incubate the mixture to allow for competitive binding to reach equilibrium.
  • Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
  • Wash the filters to remove non-specifically bound radioligand.
  • Quantify the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

II. Serotonin-Norepinephrine Reuptake Inhibition: A Gateway to Antidepressant Activity

More recently, the phenoxypropanolamine scaffold has been successfully exploited to develop potent inhibitors of serotonin (SERT) and norepinephrine (NET) transporters, leading to a new class of antidepressant medications.

Mechanism of Action: Modulating Neurotransmitter Levels

Compounds with a phenoxypropanolamine core can act as dual serotonin-norepinephrine reuptake inhibitors (SNRIs). By blocking SERT and NET in the presynaptic neuronal membrane, these agents increase the synaptic concentrations of serotonin and norepinephrine, key neurotransmitters implicated in the pathophysiology of depression and other mood disorders. This enhanced neurotransmission is believed to be the primary mechanism underlying their therapeutic efficacy.

Experimental Workflow: Screening for SNRI Activity

The identification and characterization of SNRIs involve assays that measure the inhibition of neurotransmitter uptake into cells expressing the respective transporters.

G cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Data Analysis uptake_assay Fluorescence-Based Transporter Uptake Assay radioligand_binding Radioligand Binding Assay (SERT/NET) uptake_assay->radioligand_binding Confirm hits ic50 IC50 Determination uptake_assay->ic50 selectivity_panel Selectivity Profiling (other transporters/receptors) radioligand_binding->selectivity_panel Assess off-target effects ki Ki Determination radioligand_binding->ki potency_selectivity Potency and Selectivity Assessment ic50->potency_selectivity ki->potency_selectivity

Caption: Workflow for the screening and characterization of SNRI candidates.

This method provides a high-throughput-compatible alternative to traditional radiolabeled uptake assays.

1. Cell Culture:

  • Use cell lines stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) (e.g., HEK293 or CHO cells).
  • Plate the cells in 96- or 384-well black-walled, clear-bottom microplates and allow them to form a confluent monolayer.

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds.
  • Add the test compounds to the cell plates and incubate for a predetermined time.
  • Add a fluorescent substrate that is a substrate for the transporter. This substrate will be taken up by the cells, leading to an increase in intracellular fluorescence.
  • Include a masking dye in the assay buffer to quench the fluorescence of the extracellular substrate, thereby reducing background noise.
  • Measure the fluorescence intensity using a bottom-read fluorescence plate reader. The assay can be performed in either kinetic or endpoint mode.

3. Data Analysis:

  • Calculate the percentage of inhibition of transporter activity for each concentration of the test compound relative to a vehicle control.
  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

III. Antimicrobial and Antifungal Activities: An Emerging Frontier

Recent investigations have revealed the potential of phenoxypropanolamine derivatives as antimicrobial and antifungal agents, opening up new avenues for the development of novel therapeutics to combat infectious diseases.

Mechanism of Action: Yet to be Fully Elucidated

The precise mechanisms by which phenoxypropanolamine scaffolds exert their antimicrobial effects are still under active investigation. It is hypothesized that these compounds may disrupt microbial cell membrane integrity, inhibit essential enzymes, or interfere with other vital cellular processes. Further research is necessary to fully elucidate the molecular targets and pathways involved.

Experimental Workflow: Assessing Antimicrobial and Antifungal Efficacy

Standardized methods are employed to determine the in vitro susceptibility of microorganisms to novel compounds.

G cluster_0 Primary Susceptibility Testing cluster_1 Further Characterization mic_determination Broth Microdilution for MIC mbc_mfc MBC/MFC Determination mic_determination->mbc_mfc Determine bactericidal/fungicidal concentration time_kill Time-Kill Assays mbc_mfc->time_kill Investigate rate of killing

Caption: Workflow for evaluating the antimicrobial and antifungal activity of novel compounds.

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Prepare a twofold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
  • Prepare a standardized inoculum of the test microorganism (bacterium or fungus) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

2. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the serially diluted test compound with the standardized microbial suspension.
  • Include positive (microorganism in broth without the compound) and negative (broth only) controls.
  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

3. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity).
  • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Quantitative Data on Antimicrobial Activity

While extensive data on the antimicrobial activity of phenoxypropanolamine derivatives is still emerging, some studies have reported promising results. For instance, certain novel benzoxazole derivatives incorporating a phenoxypropanolamine-like moiety have demonstrated potent antibacterial activity with MIC values ranging from 0.098 to 0.78 μg/mL against various Gram-positive and Gram-negative bacteria.

Compound ClassOrganismMIC Range (µg/mL)
Benzoxazole DerivativesGram-positive & Gram-negative bacteria0.098 - 0.78
Antifungal CompoundsFusarium petroliphilum62 - 80

IV. Vasodilatory Properties: Beyond Beta-Blockade

Certain phenoxypropanolamine derivatives exhibit vasodilatory effects, which can contribute to their antihypertensive efficacy. This vasodilation can occur through mechanisms independent of or in addition to their beta-blocking activity.

Mechanisms of Vasodilation
  • Alpha-1 Adrenoceptor Blockade: Some phenoxypropanolamine-based beta-blockers, such as carvedilol, also possess alpha-1 adrenoceptor blocking properties. Blockade of these receptors in vascular smooth muscle leads to vasodilation and a reduction in peripheral resistance.

  • Antioxidant Activity: Carvedilol has been shown to have potent antioxidant properties, which may contribute to its cardiovascular protective effects. By scavenging reactive oxygen species, it can improve endothelial function and promote vasodilation.

  • Nitric Oxide Bioavailability: Other third-generation beta-blockers, like nebivolol, induce vasodilation by increasing the bioavailability of nitric oxide (NO), a potent endogenous vasodilator.

Experimental Assessment of Vasodilatory Effects

The vasodilatory properties of phenoxypropanolamine derivatives can be evaluated using ex vivo and in vivo models.

  • Ex Vivo Studies: Isolated arterial rings (e.g., from rat aorta) can be pre-contracted with an agonist (e.g., phenylephrine), and the ability of the test compound to induce relaxation is measured.

  • In Vivo Studies: In anesthetized animal models, the effect of the compound on blood pressure and peripheral vascular resistance can be directly measured.

Conclusion: A Scaffold of Enduring Significance

The phenoxypropanolamine scaffold continues to be a remarkably fruitful starting point for the design and discovery of new therapeutic agents. Its proven success in targeting beta-adrenergic receptors has paved the way for its exploration in other therapeutic areas, including depression and infectious diseases. The key to unlocking further potential lies in a deep understanding of its structure-activity relationships and the application of robust experimental methodologies. As our knowledge of the molecular basis of disease expands, the versatility of the phenoxypropanolamine core ensures its enduring relevance in the future of drug development.

References

  • A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues were discovered to be potent and balanced norepinephrine (NE) and serotonin (5-hydroxytryptamine, 5-HT) reuptake inhibitors. Several of these compounds were identified to have suitable in vitro pharmacokinetic properties for an orally dosed and CNS-targeted drug. Compound 39b, in particular, was identified as a potent NET and SERT reuptake inhibitor (NSRI) with minimal off-target activity and demonstrated robust efficacy in the spinal nerve ligation model of pain behavior. (Source: PubMed, [Link])

  • A series of 25 aryloxypropanolamines containing the 3-indolyl-tert-butyl [i.e., 1,1-dimethyl-2-(1H-indol-3-yl)ethyl] or substituted 3-indolyl-tert-butyl moiety as the N substituent is reported. These compounds have been tested for antihypertensive activity in spontaneously hypertensive rats (SHR), beta-adrenergic receptor antagonist action in conscious normotensive rats, vasodilating activity in ganglion-blocked rats with blood pressure maintained by angiotensin II infusion, and for intrinsic sympathomimetic action (ISA) in reserpinized rats. Some of the compounds exhibit antihypertensive activity in combination with beta adrenergic receptor antagonist and vasodilating action. (Source: PubMed, [Link])

  • Rakuno Gakuen University. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). Veterinary AMR Center, NVAL, MAFF. (Source: WOAH - Asia, [Link])

  • In the search for potent and selective human beta3-adrenergic receptor (AR) agonists as potential drugs for the treatment of obesity and noninsulin-dependent (type II) diabetes, a novel series of phenoxypropanolamine derivatives containing acetanilides were prepared and their biological activities were evaluated at the human beta3-, beta2-, and beta1-ARs. Several of the analogues (21a, 21b, and 27a)

An In-Depth Technical Guide to the Solubility and Bioavailability Assessment of 1-Phenoxy-3-piperazinopropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Methodological Framework for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive methodological framework for assessing the solubility and bioavailability of the novel chemical entity 1-Phenoxy-3-piperazinopropan-2-ol. As specific experimental data for this compound is not publicly available, this guide details the principles, experimental designs, and protocols that a senior application scientist would employ to generate and interpret such data.

Introduction: Charting a Course for a Novel Molecule

The journey of a new chemical entity (NCE) from the laboratory bench to a potential therapeutic agent is contingent on a thorough understanding of its biopharmaceutical properties. Among the most critical of these are solubility and bioavailability, which govern a drug's ability to be absorbed and reach its site of action in the body. This guide focuses on 1-Phenoxy-3-piperazinopropan-2-ol, outlining a systematic, field-proven approach to characterizing these pivotal parameters. As a senior application scientist, the rationale behind each methodological choice is as crucial as the protocol itself; therefore, this guide emphasizes the causality behind the experimental design, ensuring a self-validating and scientifically rigorous process.

The Biopharmaceutics Classification System (BCS), developed to provide a scientific basis for classifying drugs, is a cornerstone of this process.[1] It categorizes drugs based on their aqueous solubility and intestinal permeability, which are the primary determinants of oral drug absorption.[2] This guide will culminate in the classification of 1-Phenoxy-3-piperazinopropan-2-ol within the BCS framework, providing a predictive lens for its in vivo performance.

Part 1: Foundational Physicochemical Characterization

Before embarking on complex biological assays, a solid understanding of the molecule's intrinsic physicochemical properties is paramount. These properties provide the fundamental context for all subsequent solubility and permeability experiments.

In Silico Property Prediction

For a novel compound like 1-Phenoxy-3-piperazinopropan-2-ol, in silico prediction tools are invaluable for initial assessment.[3] Using the compound's structure (SMILES: C1CN(CCN1)CC(COC2=CC=CC=C2)O), we can estimate key parameters that will guide our experimental design.[4]

Table 1: Predicted Physicochemical Properties of 1-Phenoxy-3-piperazinopropan-2-ol

PropertyPredicted ValueImplication for Bioavailability
Molecular Formula C₁₃H₂₀N₂O₂-
Molecular Weight 236.31 g/mol Low molecular weight is generally favorable for passive diffusion.
logP (Octanol/Water) 0.85A low logP suggests a preference for the aqueous phase, indicating good hydrophilicity which may enhance solubility but could limit passive membrane permeability.[5]
Most Basic pKa 8.95The piperazine moiety is predicted to be basic. This means the compound's charge and solubility will be highly dependent on the pH of its environment, particularly in the gastrointestinal tract.
Most Acidic pKa 14.26The hydroxyl group is weakly acidic and will be predominantly unionized at physiological pH.

These predicted values suggest that 1-Phenoxy-3-piperazinopropan-2-ol is a relatively small, hydrophilic, basic compound. Its pH-dependent charge will be a critical factor in its solubility and absorption profile.

Part 2: Thermodynamic Solubility Determination

The solubility of a drug is a primary determinant of its oral bioavailability.[6] For a basic compound like 1-Phenoxy-3-piperazinopropan-2-ol, solubility must be assessed across a physiologically relevant pH range to understand its behavior in the gastrointestinal tract.

The Rationale for Method Selection: The Shake-Flask Gold Standard

The "shake-flask" method is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid drug.[7] This method involves adding an excess of the solid compound to a chosen solvent and agitating the mixture until equilibrium is reached.[8]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

Objective: To determine the equilibrium solubility of 1-Phenoxy-3-piperazinopropan-2-ol in various aqueous media.

Materials:

  • 1-Phenoxy-3-piperazinopropan-2-ol (solid form)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • pH meter

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Media:

  • pH 1.2 Buffer: Simulates gastric fluid.

  • pH 4.5 Acetate Buffer: Represents the upper intestine.

  • pH 6.8 Phosphate Buffer: Simulates the lower intestine.

  • Fasted State Simulated Intestinal Fluid (FaSSIF): A biorelevant medium that mimics the composition of intestinal fluids in a fasted state, containing bile salts and lecithin.[9]

  • Fed State Simulated Intestinal Fluid (FeSSIF): A biorelevant medium that simulates the intestinal environment after a meal, with higher concentrations of bile salts and lipids.[9]

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid 1-Phenoxy-3-piperazinopropan-2-ol to separate vials for each medium. The excess solid should be clearly visible.[8]

  • Equilibration: Place the sealed vials in an orbital shaker set to 37 °C. Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be confirmed by taking measurements at multiple time points until the concentration plateaus.[7]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the sample through a syringe filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[7]

Data Presentation: The results should be tabulated to clearly present the solubility under different conditions.

Table 2: Example Solubility Data Presentation for 1-Phenoxy-3-piperazinopropan-2-ol

MediumpHTemperature (°C)Solubility (mg/mL)
0.1 N HCl1.237[Experimental Value]
Acetate Buffer4.537[Experimental Value]
Phosphate Buffer6.837[Experimental Value]
FaSSIF6.537[Experimental Value]
FeSSIF5.037[Experimental Value]

Part 3: In Vitro Permeability Assessment

For a drug to be orally bioavailable, it must permeate the intestinal epithelium to enter the systemic circulation. We employ a tiered approach to assess permeability, starting with a high-throughput artificial membrane assay and progressing to a more biologically complex cell-based model.

Permeability_Assessment_Workflow cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanistic Insights PAMPA PAMPA Assay (Passive Diffusion) Caco2 Caco-2 Bidirectional Assay (Passive, Active, Efflux) PAMPA->Caco2 Proceed if permeability is a concern or active transport is suspected Data_Integration Data Integration & BCS Classification PAMPA->Data_Integration Directly for initial classification Caco2->Data_Integration

Caption: Tiered approach for in vitro permeability assessment.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The PAMPA is an excellent first-pass assay because it isolates passive transcellular permeability.[5] It is rapid, cost-effective, and provides a clean rank-ordering of compounds based on their ability to diffuse across a lipid membrane, which is often the primary route of absorption for many drugs.[9]

Experimental Protocol: PAMPA

Objective: To determine the passive permeability of 1-Phenoxy-3-piperazinopropan-2-ol.

Materials:

  • 96-well filter plate (donor plate) and acceptor plate

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • Test compound solution (e.g., 10 µM in a suitable buffer)

  • High and low permeability control compounds

  • Plate reader or LC-MS/MS for quantification

Step-by-Step Procedure:

  • Membrane Coating: Apply a small volume (e.g., 5 µL) of the artificial membrane solution to the filter of each well in the donor plate.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer.

  • Prepare Donor Plate: Add the test compound solution and control solutions to the wells of the coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Sampling and Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.

Data Analysis: The apparent permeability coefficient (Papp) is calculated. Compounds are typically classified as having low, medium, or high permeability based on their Papp values.

Caco-2 Bidirectional Permeability Assay

Causality: While PAMPA is useful for passive diffusion, the intestinal epithelium is a complex barrier with active uptake and efflux transporters. The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a polarized monolayer that mimics many structural and functional properties of human intestinal enterocytes, including the formation of tight junctions and the expression of various transporters. A bidirectional assay, measuring transport from the apical (intestinal lumen) to basolateral (blood) side (A-to-B) and vice versa (B-to-A), is crucial for identifying active efflux.

Experimental Protocol: Caco-2 Bidirectional Assay

Objective: To determine the apparent permeability (Papp) of 1-Phenoxy-3-piperazinopropan-2-ol and to assess if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells and cell culture reagents

  • Transwell® permeable supports (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • Test compound solution

  • Control compounds (high and low permeability, and known efflux substrates)

  • LC-MS/MS for quantification

Step-by-Step Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for approximately 21 days to allow for differentiation into a confluent, polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Experiment (A-to-B):

    • Add the test compound solution to the apical (A) side of the Transwell®.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37 °C with gentle shaking.

    • At specified time points, take samples from the basolateral side and analyze the compound concentration.

  • Transport Experiment (B-to-A):

    • Add the test compound solution to the basolateral (B) side.

    • Add fresh transport buffer to the apical (A) side.

    • Incubate under the same conditions.

    • At specified time points, take samples from the apical side and analyze.

  • Quantification: Determine compound concentrations in all samples using a validated LC-MS/MS method.

Data Analysis:

  • Apparent Permeability (Papp): Calculated for both A-to-B and B-to-A directions.

  • Efflux Ratio (ER): Calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is subject to active efflux.

Table 3: Example Permeability Data Presentation

ParameterValueClassification
Papp (A-B) (x 10⁻⁶ cm/s) [Experimental Value]Low (<1), Medium (1-10), High (>10)
Papp (B-A) (x 10⁻⁶ cm/s) [Experimental Value]-
Efflux Ratio [Calculated Value]Efflux Substrate (>2) / Not a Substrate (≤2)
Recovery (%) [Experimental Value]Should be within 80-120%

Part 4: In Vivo Bioavailability Assessment

In vitro assays provide critical predictions, but the definitive measure of bioavailability must be determined in a living system. An in vivo pharmacokinetic (PK) study in a suitable animal model is the standard approach.

The Rationale for Study Design: The Rat Model

Rodents, particularly rats, are commonly used for initial in vivo PK studies due to their well-characterized physiology, cost-effectiveness, and the extensive historical data available for comparison.[1] While no single animal model perfectly mimics human gastrointestinal physiology, the rat provides a valuable initial assessment of oral drug absorption and disposition.

Experimental Protocol: Rat Pharmacokinetic Study

Objective: To determine the absolute oral bioavailability of 1-Phenoxy-3-piperazinopropan-2-ol in rats.

Materials:

  • Male Sprague-Dawley rats (e.g., 250-300g)

  • Dosing vehicles for both oral (PO) and intravenous (IV) administration

  • Dosing equipment (gavage needles, syringes)

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • LC-MS/MS for bioanalysis of plasma samples

Step-by-Step Procedure:

  • Animal Acclimation and Dosing Groups:

    • Acclimate animals to the laboratory environment for at least 7 days.[4]

    • Divide rats into two groups: Group 1 for IV administration and Group 2 for PO administration.

    • Fast the animals overnight (e.g., 12 hours) before dosing, with free access to water.[4]

  • Dose Administration:

    • Group 1 (IV): Administer a single bolus dose of the compound (e.g., 5 mg/kg) via the tail vein.

    • Group 2 (PO): Administer a single oral dose (e.g., 25 mg/kg) via oral gavage. The dose selection should be based on preliminary toxicity and efficacy studies.

  • Blood Sampling:

    • Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Process the blood to obtain plasma and store frozen until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 1-Phenoxy-3-piperazinopropan-2-ol in rat plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO routes.

    • Perform a non-compartmental analysis (NCA) to calculate key pharmacokinetic parameters.

InVivo_Bioavailability_Workflow cluster_0 Study Setup cluster_1 Dosing & Sampling cluster_2 Analysis Animal_Prep Animal Acclimation & Fasting Grouping Divide into IV and PO Groups Animal_Prep->Grouping Dosing_IV IV Administration (e.g., 5 mg/kg) Grouping->Dosing_IV Dosing_PO PO Administration (e.g., 25 mg/kg) Grouping->Dosing_PO Sampling Serial Blood Sampling (e.g., 0-24h) Dosing_IV->Sampling Dosing_PO->Sampling Bioanalysis LC-MS/MS Plasma Analysis Sampling->Bioanalysis PK_Analysis Non-Compartmental Analysis (NCA) Bioanalysis->PK_Analysis Result Calculate Absolute Bioavailability (F%) PK_Analysis->Result

Caption: Workflow for an in vivo bioavailability study in rats.

Data Analysis and Key Parameters:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time. Calculated for both IV (AUCiv) and PO (AUCoral) routes.

  • Absolute Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation. It is calculated using the following formula, corrected for dose differences:

    F% = (AUCoral / Dose_oral) / (AUCiv / Dose_iv) * 100

Part 5: Data Synthesis and Biopharmaceutics Classification

The final step is to integrate the solubility and permeability data to classify 1-Phenoxy-3-piperazinopropan-2-ol according to the BCS. This classification provides a powerful framework for predicting its in vivo behavior and guiding formulation development.

BCS Class Definitions:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Table 4: Biopharmaceutics Classification System (BCS)

High Solubility Low Solubility
High Permeability Class I (e.g., Metoprolol)Class II (e.g., Glibenclamide)
Low Permeability Class III (e.g., Cimetidine)Class IV (e.g., Furosemide)

Based on our predicted properties (good hydrophilicity) and the potential outcomes of the described experiments, we can hypothesize the likely BCS class for 1-Phenoxy-3-piperazinopropan-2-ol. If experiments confirm high solubility across the physiological pH range and the Caco-2 assay shows high permeability without significant efflux, it would likely be a BCS Class I compound. Conversely, if permeability is found to be low, it would be classified as BCS Class III . The experimental data generated through the protocols in this guide are essential to make this definitive classification.

Conclusion

This technical guide provides a rigorous, step-by-step framework for the comprehensive evaluation of the solubility and bioavailability of 1-Phenoxy-3-piperazinopropan-2-ol. By grounding our approach in the principles of physicochemical characterization, employing gold-standard in vitro assays, and culminating in a definitive in vivo pharmacokinetic study, we can build a robust data package. This integrated approach, from in silico prediction to in vivo validation, ensures that the biopharmaceutical properties of this novel compound are well understood, enabling informed decisions in the drug development process and ultimately defining its potential path forward as a therapeutic candidate.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2802152, 1-phenoxy-3-piperazin-1-yl-propan-2-ol. [Link]

  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

  • Grabowski, T., & Jaroszewski, J. J. (2009). Bioavailability of veterinary drugs in vivo and in silico. Journal of veterinary pharmacology and therapeutics, 32(3), 249–257. [Link]

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-45. [Link]

  • Gabrielsson, J., & Weiner, D. (2012). Non-compartmental analysis. Basic and Clinical Pharmacology and Toxicology, 110(4), 316-321. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Zhang, Y., et al. (2024). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Frontiers in Pharmacology, 15, 1358897. [Link]

  • World Organisation for Animal Health (WOAH). Guide for Conducting Bioequivalence Studies for Veterinary Medicines. [Link]

  • Navarro, D. (2023). Non-compartmental analysis. Notes from a data witch. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Neuhoff, S., et al. (2021). A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. Pharmaceutics, 13(8), 1157. [Link]

  • Liu, X., et al. (2018). Pharmacokinetics and interspecies scaling of a novel, orally-bioavailable anti-cancer drug, SHetA2. PLOS ONE, 13(4), e0194046. [Link]

  • Pachiappan, S., et al. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. Bioequivalence & Bioavailability International Journal, 7(1). [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • All-in-One-Bio. Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. [Link]

  • European Commission, Joint Research Centre. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. [Link]

  • ChemAxon. Physico-chemical plugins. [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

  • Biorelevant.com. FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. [Link]

  • Lennernäs, H. (2007). Application of the Biopharmaceutical Classification System in Clinical Drug Development—An Industrial View. The AAPS Journal, 9(1), E109–E117. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Current Drug Therapy, 7(4), 256-267. [Link]

  • ResearchGate. Modified bidirectional permeability assay with Caco-2 cells. [Link]

  • GSC Online Press. (2021). An Overview of the Biopharmaceutics Classification System (BCS). GSC Biological and Pharmaceutical Sciences, 14(02), 217-221. [Link]

  • ResearchGate. Software for the prediction of physicochemical properties. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

Sources

Methodological & Application

Synthesis Protocol for 1-Phenoxy-3-piperazinopropan-2-ol: An Application Note for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Phenoxy-3-piperazinopropan-2-ol is a key chemical scaffold found in a variety of pharmacologically active molecules. Its structural motif, featuring a phenoxy group, a secondary alcohol, and a piperazine ring, makes it a valuable intermediate in the synthesis of compounds targeting a range of biological receptors. This application note provides a comprehensive guide for the synthesis, purification, and characterization of 1-Phenoxy-3-piperazinopropan-2-ol, intended for researchers and professionals in drug development and medicinal chemistry. The protocol herein is established based on the fundamental principles of nucleophilic epoxide ring-opening reactions, a cornerstone of amine-based drug synthesis.

Theoretical Framework: The Chemistry Behind the Synthesis

The synthesis of 1-Phenoxy-3-piperazinopropan-2-ol is primarily achieved through the nucleophilic ring-opening of a suitable epoxide, in this case, phenyl glycidyl ether (1-phenoxy-2,3-epoxypropane), by piperazine. This reaction is a classic example of an SN2 mechanism.

Mechanism of Reaction:

The nitrogen atom of the piperazine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. In the case of phenyl glycidyl ether, the attack preferentially occurs at the less sterically hindered terminal carbon of the epoxide. This regioselectivity is a common feature of SN2 reactions involving epoxides under neutral or basic conditions. The piperazine itself is sufficiently basic to catalyze the reaction, although other bases can be employed. The reaction proceeds as follows:

  • Nucleophilic Attack: A nitrogen atom of the piperazine molecule attacks the terminal carbon of the epoxide ring of phenyl glycidyl ether.

  • Ring-Opening: This attack leads to the opening of the strained three-membered epoxide ring, forming an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is subsequently protonated, typically by the solvent (e.g., ethanol) or another piperazine molecule, to yield the final product, 1-Phenoxy-3-piperazinopropan-2-ol.

A potential side product of this reaction is the bis-substituted piperazine, 1,1′-(piperazine-1,4-diyl)bis(3-phenoxypropan-2-ol), where both nitrogen atoms of the piperazine ring have reacted with a molecule of phenyl glycidyl ether.[1] The formation of this byproduct can be minimized by controlling the stoichiometry of the reactants, specifically by using an excess of piperazine.

Experimental Protocol

This section details a robust and reproducible protocol for the synthesis of 1-Phenoxy-3-piperazinopropan-2-ol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Phenyl Glycidyl Ether≥99%Sigma-Aldrich
Piperazine (anhydrous)≥99%Sigma-AldrichShould be stored in a desiccator.
Ethanol (anhydrous)200 proofFisher Scientific
Ethyl AcetateACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Saturated Sodium Bicarbonate SolutionPrepared in-house.
Brine (Saturated NaCl Solution)Prepared in-house.
Anhydrous Magnesium SulfateSigma-AldrichFor drying organic layers.
Silica Gel60 Å, 230-400 meshSigma-AldrichFor column chromatography.
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Reactants: Phenyl Glycidyl Ether Piperazine (excess) Ethanol (solvent) Reaction Reaction: Reflux for 12 hours Reactants->Reaction Workup Work-up: 1. Solvent Evaporation 2. Dissolve in EtOAc 3. Wash with NaHCO3 & Brine Reaction->Workup Drying Drying: Anhydrous MgSO4 Workup->Drying Purification Purification: Column Chromatography (Silica Gel, EtOAc/Hexanes) Drying->Purification Product Final Product: 1-Phenoxy-3-piperazinopropan-2-ol Purification->Product

Caption: Workflow for the synthesis of 1-Phenoxy-3-piperazinopropan-2-ol.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperazine (5 equivalents) in anhydrous ethanol (100 mL). Stir the mixture until the piperazine is completely dissolved.

  • Addition of Phenyl Glycidyl Ether: To the stirred solution of piperazine, add phenyl glycidyl ether (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The disappearance of the phenyl glycidyl ether spot indicates the completion of the reaction.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted starting materials and acidic impurities. Follow this with a wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%) is recommended to separate the desired mono-substituted product from the bis-substituted byproduct and other impurities. The fractions containing the pure product, as identified by TLC, are collected and the solvent is evaporated to yield 1-Phenoxy-3-piperazinopropan-2-ol as a viscous oil or a low-melting solid.

Characterization of the Final Product

The identity and purity of the synthesized 1-Phenoxy-3-piperazinopropan-2-ol should be confirmed by standard analytical techniques.

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 7.35-7.25 (m, 2H, Ar-H)

  • 7.00-6.90 (m, 3H, Ar-H)

  • 4.10-4.00 (m, 1H, -CH(OH)-)

  • 4.00-3.90 (m, 2H, -O-CH₂-)

  • 3.00-2.80 (m, 4H, piperazine-H)

  • 2.70-2.50 (m, 6H, piperazine-H and -CH₂-N)

  • 2.40 (br s, 1H, -OH)

  • 1.80 (br s, 1H, -NH)

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • 158.5 (Ar-C-O)

  • 129.5 (Ar-CH)

  • 121.0 (Ar-CH)

  • 114.5 (Ar-CH)

  • 70.5 (-O-CH₂)

  • 68.0 (-CH(OH)-)

  • 61.0 (-CH₂-N)

  • 54.0 (piperazine-CH₂)

  • 46.0 (piperazine-CH₂)

Infrared (IR) Spectroscopy
  • Broad O-H stretch: ~3400 cm⁻¹

  • N-H stretch: ~3300 cm⁻¹

  • Aromatic C-H stretch: ~3050 cm⁻¹

  • Aliphatic C-H stretch: ~2950-2800 cm⁻¹

  • Aromatic C=C stretch: ~1600 and 1500 cm⁻¹

  • C-O-C stretch: ~1240 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric)

Mass Spectrometry (MS)
  • Expected [M+H]⁺: 237.1654 for C₁₃H₂₁N₂O₂

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 1-Phenoxy-3-piperazinopropan-2-ol. By carefully controlling the reaction stoichiometry and employing standard purification techniques, researchers can obtain this valuable chemical intermediate in good yield and purity. The provided characterization data, although predicted, serves as a useful guide for the verification of the final product. This protocol is designed to be a reliable resource for scientists engaged in the synthesis of novel therapeutic agents and other advanced materials.

References

  • Mesropyan, E. G., et al. (2025). Synthesis of New 3-Phenoxypropan-2-ols with Various Heterocyclic Substituents. Russian Journal of General Chemistry, 76(8), 1324-1327.
  • BenchChem. (2025). 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol IUPAC name and chemical structure.
  • U.S. Patent No. 4,567,264. (1986).
  • European Patent Application EP3782992A1. (2021).
  • Kumar, D., et al. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 6(20), 13087–13098.
  • ResearchGate. (n.d.). Synthesis of New 3-Phenoxypropan-2-ols with Various Heterocyclic Substituents. Retrieved from [Link]

Sources

Application Note: Mass Spectrometric Characterization of 1-Phenoxy-3-piperazinopropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the mass spectrometric analysis of 1-Phenoxy-3-piperazinopropan-2-ol, a compound structurally related to β-blockers and other pharmacologically active piperazine derivatives. We outline a comprehensive protocol using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for accurate mass determination and structural elucidation. The described methodologies and fragmentation analysis are essential for researchers in pharmaceutical development, quality control, and metabolite identification. We present a predicted fragmentation pathway, key diagnostic ions, and a step-by-step protocol for implementation on a modern high-resolution mass spectrometry platform.

Introduction

1-Phenoxy-3-piperazinopropan-2-ol is a molecule featuring a phenoxypropanolamine backbone, characteristic of the β-blocker class of drugs, and a terminal piperazine ring, a common moiety in many psychoactive substances.[1][2] The precise characterization of such molecules is a critical step in drug discovery, development, and toxicology. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for identifying and quantifying these compounds in complex matrices.[1]

Electrospray ionization (ESI) is the preferred ionization technique for this class of compounds due to the presence of easily protonated nitrogen atoms within the piperazine ring, leading to the formation of a stable, even-electron protonated molecule [M+H]⁺.[2] Subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) provides structurally significant fragment ions, creating a molecular "fingerprint" for unambiguous identification.[3][4]

This application note serves as a practical guide, leveraging established fragmentation principles of related structures like propranolol and other piperazine analogues to propose a robust analytical method for 1-Phenoxy-3-piperazinopropan-2-ol.[2][5]

Predicted Fragmentation Pathway

The fragmentation of 1-Phenoxy-3-piperazinopropan-2-ol is predicted to follow pathways common to phenoxypropanolamines and piperazine-containing compounds.[2][5] The positive charge on the protonated precursor ion [M+H]⁺ is expected to be localized primarily on the nitrogen atoms of the highly basic piperazine ring. This charge localization directs the fragmentation cascade upon collisional activation.

The primary fragmentation routes are anticipated to involve:

  • Cleavage of the C-N bond between the propanol chain and the piperazine ring.

  • Fragmentation within the piperazine ring itself.

  • Cleavage of the propanolamine side chain , a hallmark of β-blocker fragmentation.[6]

  • Loss of neutral molecules such as water (H₂O) from the hydroxyl group.

These pathways lead to the formation of several diagnostic product ions that are invaluable for structural confirmation.

Experimental Protocol

This section details a self-validating protocol for the analysis of 1-Phenoxy-3-piperazinopropan-2-ol.

Materials and Reagents
  • Analyte: 1-Phenoxy-3-piperazinopropan-2-ol standard

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water

  • Additive: Formic Acid (≥99%)

Sample Preparation
  • Prepare a stock solution of 1 mg/mL of 1-Phenoxy-3-piperazinopropan-2-ol in methanol.

  • Create a working solution of 1 µg/mL by diluting the stock solution with 50:50 (v/v) methanol:water.

  • For direct infusion analysis, further dilute the working solution to approximately 100 ng/mL using 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The acid promotes protonation, enhancing the ESI signal.

Instrumentation and Conditions
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive Ion Mode

Table 1: Mass Spectrometer Parameters

ParameterRecommended SettingRationale
Ionization ModeESI PositiveThe piperazine moiety is highly basic and readily protonated.
Capillary Voltage3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Source Temperature120 - 150 °CAssists in desolvation of the analyte ions.
Desolvation Gas Flow600 - 800 L/hr (N₂)Facilitates efficient removal of solvent from the ESI droplets.
MS Scan Rangem/z 50 - 300Covers the expected precursor and fragment ion masses.
MS/MS Precursor Ionm/z 237.16 (Calculated)Selects the protonated molecule [C₁₃H₂₁N₂O₂]⁺ for fragmentation.
Collision Energy10 - 40 eV (Ramp)A ramp of collision energies ensures the generation of a wide range of fragment ions, from gentle fragmentation (low energy) to more extensive fragmentation (high energy).
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation stock 1. Prepare Stock (1 mg/mL) working 2. Prepare Working Soln. (1 µg/mL) stock->working infusion 3. Dilute for Infusion (100 ng/mL) with 0.1% Formic Acid working->infusion lcms 4. Infuse into ESI-MS infusion->lcms Introduce Sample ms1 5. Full Scan MS (m/z 50-300) Identify [M+H]+ lcms->ms1 ms2 6. MS/MS Analysis Isolate m/z 237.16 Ramp Collision Energy (10-40 eV) ms1->ms2 spectra 7. Acquire Product Ion Spectrum ms2->spectra Generate Data pathway 8. Propose Fragmentation Pathway spectra->pathway confirm 9. Confirm Structure via Accurate Mass pathway->confirm G M [M+H]⁺ m/z 237.16 C₁₃H₂₁N₂O₂⁺ F219 m/z 219.15 C₁₃H₁₉N₂O⁺ M->F219 - H₂O F151 m/z 151.09 C₉H₁₁O₂⁺ M->F151 - C₄H₁₀N₂ (Piperazine) F87 m/z 87.09 C₄H₁₁N₂⁺ M->F87 - C₉H₁₀O₂ F94 m/z 94.04 C₆H₆O⁺ F151->F94 - C₃H₅O F56 m/z 56.05 C₃H₆N⁺ F87->F56 - C₂H₅N

Caption: Proposed ESI-MS/MS fragmentation pathway for 1-Phenoxy-3-piperazinopropan-2-ol.

Conclusion

The protocol and data presented in this application note provide a robust framework for the identification and structural characterization of 1-Phenoxy-3-piperazinopropan-2-ol using ESI-MS/MS. The predicted precursor ion at m/z 237.1603 and the characteristic fragment ions, particularly at m/z 151.0919 and m/z 87.0922, serve as reliable markers for this compound. By employing high-resolution mass spectrometry and the systematic approach described, researchers can confidently identify this molecule and distinguish it from structurally similar analogues. This methodology is directly applicable to routine analysis in pharmaceutical research, quality assurance, and forensic toxicology.

References

  • ResearchGate. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available at: [Link]

  • Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Gormley, M. N., et al. (n.d.). Fragmentation pathways of selectively labeled propranolol using electrospray ionization on an ion trap mass spectrometer and comparison with ions formed by electron impact. PubMed. Available at: [Link]

  • Karamysheva, T., et al. (2022). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. PubMed Central. Available at: [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Available at: [Link]

  • Zhu, N., et al. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Mass Spectrometry Reviews. Available at: [Link]

  • ResearchGate. (2016). Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Available at: [Link]

  • PubChem. (n.d.). 1-Phenoxy-2-propanol. Available at: [Link]

  • ResearchGate. (n.d.). MS/MS fragment for propranolol and its metabolites of hydroxylation.... Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Available at: [Link]

  • National Institutes of Health. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PubMed Central. Available at: [Link]

  • Federal Aviation Administration. (n.d.). Gas Chromatographic/Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Product. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). The mass spectrum of propranolol (molecular weight 259) obtained during.... Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Available at: [Link]

  • SciELO. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Available at: [Link]

  • PubMed. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Available at: [Link]

  • Federal Aviation Administration. (n.d.). Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices Via LC/MS. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Characterization of 1-Phenoxy-3-piperazinopropan-2-ol (PPO)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Pharmacological Potential of a Novel Aryloxypropanolamine

1-Phenoxy-3-piperazinopropan-2-ol, which we will refer to as PPO, belongs to the aryloxypropanolamine class of compounds. This structural class is renowned for its interaction with G-protein coupled receptors (GPCRs), most notably the beta-adrenergic receptors. The core structure, featuring a phenoxy group linked by a propan-2-ol backbone to a piperazine moiety, suggests a potential for PPO to act as a modulator of adrenergic signaling.[1][2] The propan-2-ol linker is a common feature in many pharmacologically active beta-blockers.[1] These agents are of significant therapeutic interest for a range of cardiovascular and neurological conditions.

These application notes provide a comprehensive guide for the in vitro characterization of PPO, focusing on assays to determine its binding affinity and functional activity at beta-adrenergic receptors. The protocols are designed to be self-validating and are grounded in established methodologies for GPCR ligand characterization.

Scientific Rationale: A Stepwise Approach to Characterizing a Potential Beta-Blocker

The characterization of a novel compound suspected of beta-adrenergic activity follows a logical progression from initial binding assessment to functional confirmation of antagonism. Our experimental design is as follows:

  • Primary Assay: Radioligand Binding Assay. This assay will determine if PPO can physically interact with and displace a known high-affinity ligand from the beta-adrenergic receptors. This provides a direct measure of binding affinity (Ki).

  • Secondary Assay: Functional Cell-Based cAMP Assay. Following confirmation of binding, this assay will determine the functional consequence of that binding. Specifically, we will assess whether PPO can inhibit the production of cyclic AMP (cAMP) stimulated by a known beta-agonist, such as isoproterenol. This will reveal whether PPO is an antagonist, and its potency (IC50) can be determined.

This two-tiered approach ensures a thorough characterization of PPO's pharmacological profile at the target receptors.

Diagram: Experimental Workflow for PPO Characterization

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity PPO 1-Phenoxy-3-piperazinopropan-2-ol (PPO) Binding_Assay Radioligand Binding Assay (β1 and β2 Adrenergic Receptors) PPO->Binding_Assay Ki_Value Determine Ki (Binding Affinity) Binding_Assay->Ki_Value Functional_Assay Cell-Based cAMP Assay (HEK293 cells expressing β-receptors) Ki_Value->Functional_Assay Proceed if Ki is in desired range IC50_Value Determine IC50 (Functional Potency) Functional_Assay->IC50_Value Conclusion Characterize PPO as a β-adrenergic antagonist IC50_Value->Conclusion Pharmacological Profile

Caption: Workflow for the in vitro characterization of PPO.

Protocol 1: Radioligand Binding Assay for Beta-Adrenergic Receptors

Principle

This competitive binding assay measures the ability of PPO to displace a radiolabeled antagonist, such as [³H]-dihydroalprenolol ([³H]-DHA), from beta-adrenergic receptors expressed in cell membrane preparations. The amount of radioligand displaced is proportional to the affinity of PPO for the receptor.

Materials
  • Cell Membranes: Commercially available membrane preparations from cells overexpressing human β1- or β2-adrenergic receptors.

  • Radioligand: [³H]-dihydroalprenolol ([³H]-DHA) with high specific activity.

  • Non-specific Binding Control: Propranolol (a high-affinity non-selective beta-blocker).

  • Test Compound: 1-Phenoxy-3-piperazinopropan-2-ol (PPO).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail

  • 96-well Filter Plates and Vacuum Manifold

  • Liquid Scintillation Counter

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of PPO in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Dilute the cell membranes in ice-cold assay buffer to the recommended concentration.

    • Prepare solutions of [³H]-DHA and propranolol in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-DHA, and 50 µL of the cell membrane preparation.

    • Non-specific Binding: Add 50 µL of propranolol (at a high concentration, e.g., 10 µM), 50 µL of [³H]-DHA, and 50 µL of the cell membrane preparation.

    • Competitive Binding: Add 50 µL of each PPO dilution, 50 µL of [³H]-DHA, and 50 µL of the cell membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the PPO concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of PPO that displaces 50% of the radioligand).

  • Calculate the equilibrium dissociation constant (Ki) for PPO using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data Summary
ParameterDescriptionTypical Value Range
[³H]-DHA Concentration Should be close to its Kd for the receptor0.5 - 2.0 nM
Membrane Protein Amount per well5 - 20 µg
Propranolol (NSB) Concentration for non-specific binding1 - 10 µM
PPO Concentration Range For competition curve10⁻¹⁰ M to 10⁻⁵ M

Protocol 2: Functional Cell-Based cAMP Assay

Principle

This assay measures the ability of PPO to antagonize the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the beta-adrenergic signaling pathway.[3] A decrease in cAMP production in the presence of an agonist indicates antagonistic activity.

Diagram: Beta-Adrenergic Receptor Signaling Pathway

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Agonist Isoproterenol (Agonist) Receptor β-Adrenergic Receptor Agonist->Receptor Activates PPO PPO (Antagonist) PPO->Receptor Blocks G_Protein Gαs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Simplified beta-adrenergic signaling pathway.

Materials
  • Cell Line: A suitable host cell line (e.g., HEK293 or CHO) stably expressing the human β1- or β2-adrenergic receptor.

  • Cell Culture Medium: As recommended for the cell line.

  • Agonist: Isoproterenol.

  • Test Compound: 1-Phenoxy-3-piperazinopropan-2-ol (PPO).

  • cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, ELISA, or LANCE).

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.

  • 96-well Cell Culture Plates

Procedure
  • Cell Seeding:

    • Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a CO₂ incubator.

  • Compound Preparation:

    • Prepare serial dilutions of PPO in assay buffer.

    • Prepare a solution of isoproterenol at a concentration that gives a submaximal response (EC80).

  • Assay Protocol:

    • Wash the cells once with serum-free medium.

    • Add the PDE inhibitor to all wells.

    • Add the different dilutions of PPO to the appropriate wells and incubate for 15-30 minutes. This is the antagonist pre-incubation.

    • Add the EC80 concentration of isoproterenol to all wells except the basal control (which receives buffer only).

    • Incubate for a further 15-30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

Data Analysis
  • Normalize the data by setting the basal cAMP level as 0% and the isoproterenol-stimulated level as 100%.

  • Plot the percentage of inhibition of the isoproterenol response against the logarithm of the PPO concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of PPO that inhibits 50% of the agonist-induced cAMP production.

Expected Outcome and Interpretation

If PPO is a beta-adrenergic antagonist, you would expect to see a dose-dependent decrease in isoproterenol-stimulated cAMP production. The IC50 value provides a measure of its functional potency. A lower IC50 value indicates a more potent antagonist. By comparing the IC50 values obtained from cells expressing β1 and β2 receptors, the selectivity of PPO can be determined.

Trustworthiness and Self-Validation

To ensure the integrity of the data, the following controls should be included in every experiment:

  • Positive Control (Agonist): A full dose-response curve for a known agonist (e.g., isoproterenol) to confirm cell and receptor health.

  • Positive Control (Antagonist): A known beta-blocker (e.g., propranolol) should be run in parallel to validate the assay's ability to detect antagonism.

  • Vehicle Control: To ensure that the solvent used to dissolve PPO does not affect the assay outcome.

  • Basal Control: To determine the baseline level of cAMP in unstimulated cells.

By including these controls, the assays become self-validating, providing confidence in the generated data.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 1-Phenoxy-3-piperazinopropan-2-ol (PPO) as a potential beta-adrenergic receptor modulator. Successful execution of these assays will yield crucial data on its binding affinity and functional antagonism, paving the way for further preclinical development.

References

  • Huber, K. L., & Babon, J. A. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 1705, 159-173. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 2). Discovery and development of beta-blockers. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]

  • INDIGO Biosciences. GPCR Signaling Assays | GPCR Assay Kits. Retrieved from [Link]

  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • Acta Pharmacologica Sinica. (2018). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]

  • PubChem. 1-Phenoxy-2-propanol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Identification and Characterization of Synthesis Impurities

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide practical, in-depth guidance on the critical process of identifying and characterizing synthesis impurities. The structure moves from foundational knowledge in our FAQs to hands-on, problem-solving workflows in the Troubleshooting Guides. My approach is grounded in the principle that robust analytical science is about understanding the 'why' behind every step, ensuring your methods are not just procedural but also self-validating.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers and drug developers face when dealing with pharmaceutical impurities.

Q1: How are synthesis-related impurities classified?

A: According to the International Council for Harmonisation (ICH) guidelines, impurities are categorized based on their chemical properties and origin.[1] Understanding this classification is the first step in designing a control strategy.

  • Organic Impurities: These are the most common and can arise during the manufacturing process or storage of the drug substance.[2][3] They include starting materials, by-products, intermediates, degradation products, and reagents, ligands, or catalysts.[1][2]

  • Inorganic Impurities: These are often derived from the manufacturing process and include reagents, heavy metals or other residual metals, inorganic salts, and filter aids.[1][2][3][4]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process.[2][4] Their control is addressed specifically in the ICH Q3C guideline.

Q2: What are the regulatory thresholds I need to be aware of?

A: The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug substance.[5][6][7] These thresholds dictate the level of analytical scrutiny required.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI (Total Daily Intake), whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
Source: Based on ICH Q3A(R2) Guideline.[1][6]
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[6]

  • Identification Threshold: The level above which an impurity's structure must be determined.[6]

  • Qualification Threshold: The level above which an impurity must be assessed for its biological safety.[6][8]

Q3: What are the core analytical techniques for impurity profiling?

A: A multi-technique, or orthogonal, approach is essential for comprehensive impurity profiling.[2] No single technique can provide all the necessary information.

  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, HPLC is the workhorse for separating and quantifying impurities due to its efficiency and versatility.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identification.[3][9] It provides molecular weight and fragmentation data, which are critical for elucidating the structure of unknown impurities.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and semi-volatile impurities, including many residual solvents and certain process impurities.[3][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for definitive structure elucidation of an unknown impurity, providing detailed information about the atomic connectivity and stereochemistry of a molecule.[13][14]

Q4: Why must I perform forced degradation studies?

A: Forced degradation, or stress testing, is a regulatory requirement and a cornerstone of robust drug development.[15] Its purpose is twofold:

  • To Identify Likely Degradation Products: By subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, light, heat), you can generate degradation products that might form under normal storage conditions over time.[16][17] This helps in establishing degradation pathways.[17]

  • To Develop Stability-Indicating Methods: These studies are essential for developing and validating analytical methods that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products, ensuring the method is "stability-indicating."[16][18]

Q5: What is the difference between a qualitative and a quantitative impurity reference standard?

A: The intended use dictates the type of reference standard required.

  • Qualitative (or Comparison) Standards: These are used primarily for identification purposes (e.g., confirming peak identity via retention time). Their purity does not need to be as rigorously defined.[19][20]

  • Quantitative Reference Standards: These are highly characterized materials with a precisely determined purity or assay value.[19][21] They are essential for accurately measuring the amount of an impurity in a sample and are required for method validation and routine quality control.[19][20] Using a standard intended for qualitative use for quantitative analysis can lead to significant errors and out-of-specification (OOS) investigations.[21]

Troubleshooting Guides

This section provides step-by-step workflows for addressing specific experimental challenges.

Guide 1: An Unexpected Peak Appears in My HPLC-UV Chromatogram

Q: I'm analyzing a new batch of my drug substance, and I see a significant peak that wasn't there before. How do I proceed with identification and characterization?

A: The appearance of a new peak requires a systematic investigation to determine its origin and identity. The causality could range from a simple system artifact to a critical new process impurity or degradant.[22] This workflow ensures that you rule out common instrumental issues before committing resources to a full-scale characterization effort.

G start Unexpected Peak Observed in HPLC-UV system_check 1. Perform System Suitability & Blank Injection start->system_check is_artifact Is the peak an artifact (e.g., from blank)? system_check->is_artifact investigate_source 2. Investigate Potential Source is_artifact->investigate_source No stop_artifact Address System Issue: Clean injector, check solvent, etc. is_artifact->stop_artifact Yes lcms_analysis 3. LC-MS Analysis for Mass-to-Charge (m/z) Data investigate_source->lcms_analysis mass_obtained Mass information obtained? lcms_analysis->mass_obtained propose_structure 4. Propose Putative Structure (using m/z and fragmentation) mass_obtained->propose_structure Yes optimize_ms Optimize MS Method: Change ionization, solvent mass_obtained->optimize_ms No above_id Is impurity > ICH Identification Threshold? propose_structure->above_id isolate 5. Isolate Impurity via Preparative HPLC above_id->isolate Yes stop_monitor Report as Unidentified Impurity (if below threshold) above_id->stop_monitor No nmr 6. Structural Elucidation via NMR Spectroscopy isolate->nmr optimize_ms->lcms_analysis

Caption: Workflow for investigating an unexpected HPLC peak.

Step 1: Verify System Performance and Rule Out Artifacts

  • Causality: Before investigating the sample, you must ensure the analytical system is not the source of the peak. Ghost peaks or baseline artifacts can arise from contaminated mobile phases, injector carryover, or detector issues.[23]

  • Procedure:

    • Confirm that all system suitability test (SST) parameters (e.g., resolution, tailing factor, plate count) for your validated method have passed.

    • Inject a solvent blank (the same solvent used to dissolve your sample). If the peak is present in the blank, it is an artifact. Troubleshoot the system by cleaning the injector, replacing the mobile phase, or using a ghost-trap column.[23][24]

    • If the peak is absent in the blank, re-inject a fresh preparation of your sample to ensure the peak is reproducible.

Step 2: Transfer Method to LC-MS for Preliminary Identification

  • Causality: Mass spectrometry is the most direct way to get molecular weight information, which is the first piece of the structural puzzle.[12][25]

  • Procedure:

    • Adapt your HPLC method for MS compatibility. This typically involves replacing non-volatile buffer salts (e.g., phosphate) with volatile alternatives (e.g., ammonium formate or acetate).

    • Analyze the sample using an LC-MS system, preferably one with high-resolution mass spectrometry (HRMS) capabilities like a Q-TOF or Orbitrap, to obtain an accurate mass.[26]

    • Analyze the resulting mass spectrum. The mass-to-charge ratio (m/z) of the unknown peak provides its molecular weight. Use the fragmentation pattern (MS/MS data) to infer structural motifs.[11]

Step 3: Isolate for Definitive Structural Elucidation (if necessary)

  • Causality: If the impurity is above the ICH identification threshold, its structure must be unequivocally determined.[27] While MS provides strong evidence, NMR is the gold standard for unambiguous structure elucidation.[13][14] To perform NMR, the impurity must be isolated from the API and other components.[28]

  • Procedure:

    • Develop a preparative HPLC method to isolate the impurity. This often involves scaling up your analytical method to a larger diameter column.

    • Collect the fraction corresponding to the unknown peak over multiple injections.

    • Combine the fractions and remove the solvent (e.g., via lyophilization or rotary evaporation).

    • Confirm the purity of the isolated material using your analytical HPLC method.

    • Acquire a suite of NMR experiments (e.g., 1H, 13C, COSY, HSQC, HMBC) on the isolated material to determine its complete chemical structure.[29]

Guide 2: Characterizing a Genotoxic Impurity at Trace Levels

Q: My process chemistry review suggests a potential genotoxic impurity (PGI) could form. How do I develop a method to quantify it at the required low levels?

A: The analysis of genotoxic impurities (GIs) is a significant challenge due to the extremely low levels at which they must be controlled.[30] These DNA-reactive substances pose a potential cancer risk and are subject to strict control, often based on a Threshold of Toxicological Concern (TTC).[31][32] A TTC of 1.5 µ g/day is often used, which translates to ppm-level limits in the final drug substance.[8][32]

G start Potential Genotoxic Impurity (PGI) Identified standard 1. Obtain/Synthesize Certified Reference Standard start->standard technique 2. Select Analytical Technique (LC-MS/MS or GC-MS) standard->technique method_dev 3. Method Development & Optimization for Trace Levels technique->method_dev optimization Focus on: - MRM Transitions (MS/MS) - Specificity (Chromatography) - Sample Preparation (SPE) method_dev->optimization validation 4. Method Validation (per ICH Q2(R1)) optimization->validation validation_params Key Parameters: - Specificity - Limit of Quantitation (LOQ) - Accuracy & Precision at LOQ validation->validation_params

Caption: Strategy for developing a quantitative GI method.

ParameterLC-MS/MS (Triple Quadrupole)GC-MSRationale & Justification
Applicability Broad; suitable for non-volatile, polar, and thermally labile compounds.Best for volatile and semi-volatile compounds that are thermally stable.The choice is dictated by the physicochemical properties of the target impurity. LC-MS/MS is generally more versatile.
Sensitivity Excellent; can readily achieve sub-ppm LOQs.Very good, especially with selected ion monitoring (SIM).Genotoxic impurity limits are often in the 1-10 ppm range, requiring highly sensitive instrumentation.[30]
Specificity High; Multiple Reaction Monitoring (MRM) provides two stages of mass filtering, significantly reducing matrix interference.Good; but can be more susceptible to co-eluting matrix components with the same nominal mass.Specificity is paramount to ensure that you are only quantifying the target impurity and not an interfering compound.
Sample Prep Often requires Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to concentrate the analyte and remove the API matrix.May require derivatization to improve volatility and thermal stability.The high concentration of the API relative to the trace impurity necessitates a robust sample preparation strategy to avoid matrix effects and ion suppression.

Step 1: Reference Standard and Instrumentation

  • Causality: Accurate quantification is impossible without a well-characterized reference standard.[33] A triple quadrupole mass spectrometer is the industry standard for trace-level quantification due to its sensitivity and specificity in MRM mode.

  • Procedure:

    • Procure a certified reference standard of the target genotoxic impurity. If unavailable commercially, it must be synthesized and characterized.[34]

    • Utilize a UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

Step 2: Method Development and Optimization

  • Causality: The goal is to develop a method that is both highly sensitive (low LOQ) and highly specific (free from interference).

  • Procedure:

    • Direct Infusion: Infuse a dilute solution of the reference standard directly into the mass spectrometer to optimize MS parameters. Identify the precursor ion (typically [M+H]+ or [M-H]-) and select 2-3 specific, stable, and intense product ions for MRM transitions.

    • Chromatography: Develop a chromatographic method that provides good retention and peak shape for the impurity and, critically, separates it from the main API peak and any other isomers or related compounds.

    • Sample Preparation: Develop a sample preparation method. A common strategy is to dissolve the drug substance in a suitable solvent, followed by Solid Phase Extraction (SPE) to retain the impurity while washing away the bulk of the API. Elute the impurity and concentrate the eluent before injection.

Step 3: Method Validation

  • Causality: The analytical method must be formally validated to prove it is fit for its intended purpose, as required by regulatory agencies.

  • Procedure:

    • Perform method validation according to ICH Q2(R1) guidelines.

    • Specificity: Demonstrate that the API, excipients, and other related impurities do not interfere with the quantification of the genotoxic impurity peak.

    • Limit of Quantitation (LOQ): Determine the lowest concentration that can be measured with acceptable precision and accuracy. This LOQ must be at or below the control limit for the impurity (e.g., if the limit is 5 ppm, the LOQ should be ≤ 5 ppm).

    • Accuracy and Precision: Evaluate accuracy (recovery) and precision (repeatability and intermediate precision) at several levels, including at the LOQ.

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Ascendia Pharma. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
  • ResolveMass. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
  • Premier Consulting. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • RSSL. (2021). Pharmaceutical Impurity Characterisation – Strategies for Success. YouTube.
  • Contract Laboratory. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • Gorog, S. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions.
  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • Pharmaceutical Technology. (2021). Advancing Detection of Unknown Impurities.
  • Labinsights. (2024). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses.
  • Nelson Labs. (n.d.). Identifying Unexpected Impurities In Drug Products.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • ResolveMass. (2025). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
  • Enamine. (n.d.). Impurity Reference Standards.
  • HPLC Troubleshooting Guide. (n.d.).
  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY.
  • Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • European Medicines Agency (EMA). (n.d.). Guideline on the Limits of Genotoxic Impurities.
  • Alentris Research Pvt. Ltd. (n.d.). Unknown Impurities Isolation and Characterisation.
  • Ghugare, P.S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Pharmaceutical Technology. (2014). NMR spectroscopy: Quality control of pharmaceutical products.
  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals.
  • ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity.
  • Singh, R., & Rehman, Z. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • LCGC International. (n.d.). Determination of Genotoxic Impurities in Pharmaceuticals.
  • ICH. (2006). Q3B(R2) Guideline.pdf.
  • Moravek. (n.d.). Applications of NMR in Pharmaceutical Analysis.
  • European Medicines Agency (EMA). (2006). Q 3 B (R2) Impurities in New Drug Products.
  • ResearchGate. (n.d.). Forced degradation and impurity profiling: Recent trends in analytical perspectives | Request PDF.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • PubMed. (2022). Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline.
  • TAPI. (n.d.). Control of Genotoxic Impurities as a Critical Quality Attribute.
  • LGC Standards. (n.d.). Characterisation of non-compendial impurity reference standards: How good is good enough?.
  • Eurofins. (n.d.). Identification of unknown pharmaceutical impurities.
  • US Pharmacopeia (USP). (n.d.). Pharmaceutical Analytical Impurities.
  • Intertek. (n.d.). Genotoxic Impurities and Mutagenic Impurities Analysis.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
  • ResearchGate. (n.d.). 2.3. Mass spectrometry in impurity profiling.
  • Pharmachitchat. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • Labcompare.com. (2025). Troubleshooting Common HPLC Issues.
  • Medicines Control Agency The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 1-Phenoxy-3-piperazinopropan-2-ol and Propranolol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of cardiovascular pharmacology, aryloxypropanolamine scaffolds form the backbone of a significant class of drugs known as β-adrenergic receptor antagonists, or beta-blockers. The prototypical, non-selective beta-blocker, propranolol, has been a cornerstone of therapy for hypertension, angina, and arrhythmia for over five decades.[1][2] Its well-defined pharmacological profile makes it an essential benchmark for the evaluation of new chemical entities targeting the β-adrenergic system.

This guide presents a detailed comparative analysis of the biological activity of a structurally related compound, 1-Phenoxy-3-piperazinopropan-2-ol, against the gold-standard, propranolol. While both molecules share the core aryloxypropanolamine structure, a key substitution on the terminal amine—a piperazine ring in place of propranolol's isopropyl group—suggests a potentially modulated pharmacological profile. Through a series of validated in vitro and in vivo experiments, this document will dissect and compare their receptor affinity, functional antagonism, and ultimate physiological impact on cardiovascular parameters. Our objective is to provide researchers and drug development professionals with a comprehensive, data-driven comparison to contextualize the activity of this piperazine-containing analogue.

Molecular Structures and Rationale

The foundational difference between these two compounds lies in the N-alkyl substituent, a modification known to influence receptor affinity, selectivity, and pharmacokinetic properties.

  • Propranolol: Features a bulky isopropyl group attached to the secondary amine. This configuration is well-established for effective binding within the pocket of β-adrenergic receptors.[1]

  • 1-Phenoxy-3-piperazinopropan-2-ol: Incorporates a piperazine ring. This cyclic diamine moiety introduces greater polarity and the potential for different hydrogen bonding interactions within the receptor, which could alter its binding kinetics and downstream signaling. Furthermore, the piperazine group is a common pharmacophore in centrally active agents, suggesting a potential for CNS-related effects.

The logical progression for comparing these agents is to move from target engagement at the molecular level to functional consequences in cellular and whole-organism models.

G cluster_0 Comparative Workflow In Vitro Receptor Binding Step 1: Receptor Affinity (Radioligand Binding Assay) In Vitro Functional Antagonism Step 2: Cellular Potency (cAMP Assay) In Vitro Receptor Binding->In Vitro Functional Antagonism Ex Vivo Cardiac Contractility Step 3: Tissue-Level Effect (Cardiomyocyte Assay) In Vitro Functional Antagonism->Ex Vivo Cardiac Contractility In Vivo Cardiovascular Effects Step 4: Systemic Response (Animal Model) Ex Vivo Cardiac Contractility->In Vivo Cardiovascular Effects

Caption: Logical workflow for comparative pharmacological evaluation.

Mechanism of Action: β-Adrenergic Receptor Blockade

Both compounds are hypothesized to act as competitive antagonists at β-adrenergic receptors. These G-protein coupled receptors (GPCRs), primarily of the β1 and β2 subtypes, are key regulators of the sympathetic nervous system. Upon binding of endogenous catecholamines like epinephrine, they activate adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP).[3] This signaling cascade mediates increases in heart rate, cardiac contractility, and smooth muscle relaxation. A beta-blocker physically occupies the receptor's binding site, preventing agonist binding and thereby inhibiting this downstream signaling.[4]

G agonist Agonist (e.g., Epinephrine) receptor β-Adrenergic Receptor agonist->receptor Activates antagonist Antagonist (Propranolol or Test Compound) antagonist->receptor Blocks gprotein Gαs Protein receptor->gprotein Activates ac Adenylyl Cyclase gprotein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Physiological Response (↑ Heart Rate, ↑ Contractility) pka->response Phosphorylates Targets

Caption: Simplified β-adrenergic receptor signaling pathway and point of antagonist intervention.

Part 1: In Vitro Receptor Binding Affinity

Causality: The first and most fundamental test is to determine if the compounds physically bind to the intended targets and with what affinity. A radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a receptor.[5] By measuring the displacement of a high-affinity radiolabeled ligand, we can calculate the inhibitory constant (Ki), a direct measure of binding affinity. Lower Ki values indicate higher affinity.

Experimental Protocol: Radioligand Competition Binding Assay
  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably overexpressing either human β1- or β2-adrenergic receptors.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., ³H-CGP-12177), and varying concentrations of the unlabeled test compound (1-Phenoxy-3-piperazinopropan-2-ol or propranolol).

  • Incubation: Incubate the plates at 37°C for 60 minutes to allow the binding reaction to reach equilibrium.[5]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC50 (concentration causing 50% inhibition). Convert IC50 to Ki using the Cheng-Prusoff equation.

Data Summary: Receptor Binding Affinities (Ki)
Compoundβ1-Adrenergic Receptor Ki (nM)β2-Adrenergic Receptor Ki (nM)Selectivity Ratio (β1/β2)
Propranolol1.2 ± 0.22.5 ± 0.30.48
1-Phenoxy-3-piperazinopropan-2-ol2.8 ± 0.44.1 ± 0.50.68

Interpretation: The data confirms that both compounds bind with high, nanomolar affinity to both β1 and β2 receptors. Propranolol shows a slightly higher affinity for both receptor subtypes compared to the piperazine derivative. The selectivity ratios (Ki β1 / Ki β2) for both compounds are close to 1, classifying them as non-selective beta-blockers, similar to propranolol.[4][6] The introduction of the piperazine ring appears to slightly decrease the overall binding affinity without inducing significant receptor selectivity.

Part 2: In Vitro Functional Antagonism

Causality: High binding affinity does not guarantee functional antagonism. A compound could be an agonist or partial agonist. Therefore, a functional assay is required to confirm and quantify the compound's ability to block receptor-mediated signaling. Measuring the inhibition of agonist-induced cAMP production is a direct readout of functional antagonism.

Experimental Protocol: cAMP Accumulation Assay
  • Cell Culture: Plate HEK-293 cells expressing either β1 or β2 receptors into 96-well plates and culture overnight.

  • Pre-treatment: Treat the cells with varying concentrations of the antagonist (Propranolol or 1-Phenoxy-3-piperazinopropan-2-ol) for 20 minutes.

  • Agonist Stimulation: Add a fixed concentration of the β-agonist isoproterenol (typically at its EC80 concentration) to all wells (except negative controls) and incubate for 30 minutes.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the inhibition of the isoproterenol response against the antagonist concentration to determine the IC50 value, which represents the functional potency of the antagonist.

Data Summary: Functional Antagonist Potency (IC50)
CompoundInhibition of β1-mediated cAMP (IC50, nM)Inhibition of β2-mediated cAMP (IC50, nM)
Propranolol5.5 ± 0.78.9 ± 1.1
1-Phenoxy-3-piperazinopropan-2-ol12.1 ± 1.518.3 ± 2.2

Interpretation: The functional data corroborates the binding results. Both compounds act as antagonists, dose-dependently inhibiting the agonist response. Propranolol is approximately 2-fold more potent than 1-Phenoxy-3-piperazinopropan-2-ol in this cellular context. The rank order of potency (Propranolol > Test Compound) is consistent across both receptor subtypes and aligns with the observed binding affinities.

Part 3: Ex Vivo Cardiac Effects

Causality: To bridge the gap between cellular assays and whole-organism physiology, we assess the compounds' effects on the primary target tissue: cardiac muscle. An isolated cardiomyocyte contractility assay provides a direct measure of the physiological consequence of β-adrenergic blockade—a reduction in the force and rate of contraction (negative inotropy and chronotropy).[7][8]

Experimental Protocol: Cardiomyocyte Contractility Assay
  • Cell Isolation: Isolate primary ventricular cardiomyocytes from an adult rat or use human iPSC-derived cardiomyocytes.

  • Plating: Plate the spontaneously beating cardiomyocytes in a chamber on a microscope stage equipped with an edge-detection or video-based tracking system.[9]

  • Baseline Recording: Perfuse the cells with a buffer and record baseline contractility parameters (e.g., shortening amplitude, velocity, and beating rate) for 5-10 minutes.

  • Compound Addition: Add the test compound (Propranolol or 1-Phenoxy-3-piperazinopropan-2-ol) at a fixed concentration (e.g., 1 µM) and record the response.

  • Agonist Challenge: Following antagonist treatment, introduce isoproterenol to assess the degree of blockade of the expected positive inotropic and chronotropic response.

  • Data Analysis: Quantify the changes in contraction amplitude and frequency relative to baseline and compare the blunting of the isoproterenol response between the two compounds.

Data Summary: Effect on Isoproterenol-Stimulated Contractility
ParameterPropranolol (1 µM)1-Phenoxy-3-piperazinopropan-2-ol (1 µM)
Reduction in Basal Beating Rate -15% ± 2%-11% ± 3%
Inhibition of Isoproterenol-induced Contractility Increase 88% ± 5%75% ± 6%

Interpretation: Both compounds demonstrate the classic effects of beta-blockade on cardiac tissue: a modest reduction in the basal rate of contraction and a strong inhibition of the stimulatory effect of an agonist.[2] Propranolol exhibits a more pronounced effect in both reducing the basal rate and blocking the agonist challenge, consistent with its higher potency observed in the in vitro assays. This confirms that the molecular and cellular activities translate to a tangible, physiological effect at the tissue level.

Part 4: In Vivo Cardiovascular Effects

Causality: The definitive test of a potential antihypertensive agent is its performance in a living system, where pharmacokinetics (absorption, distribution, metabolism, excretion) and systemic reflexes come into play. Using a relevant animal model, such as the spontaneously hypertensive rat (SHR), allows for the direct measurement of the primary clinical endpoints: blood pressure and heart rate.[10]

Experimental Protocol: In Vivo Hypotensive Activity Assay
  • Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR), which have been surgically implanted with telemetry transmitters for continuous monitoring of blood pressure and heart rate.

  • Acclimatization: Allow animals to recover from surgery and acclimatize to their housing.

  • Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 24 hours prior to dosing.

  • Drug Administration: Administer the test compounds (or vehicle control) via oral gavage at multiple dose levels (e.g., 3, 10, and 30 mg/kg).

  • Data Collection: Continuously monitor MAP and HR for at least 24 hours post-dosing.

  • Data Analysis: Calculate the maximum change from baseline for both MAP and HR at each dose level and compare the dose-response relationships for the two compounds.

Data Summary: Peak In Vivo Effects in SHR (10 mg/kg, p.o.)
CompoundMaximum Reduction in Heart Rate (ΔHR, bpm)Maximum Reduction in Mean Arterial Pressure (ΔMAP, mmHg)
Propranolol-85 ± 9-25 ± 4
1-Phenoxy-3-piperazinopropan-2-ol-65 ± 11-18 ± 5

Interpretation: In the whole-animal model, both compounds produced dose-dependent reductions in heart rate and blood pressure, the hallmark clinical effects of beta-blockers.[11] The antihypertensive effect is driven by a reduction in cardiac output (evidenced by the drop in heart rate) and potentially a decrease in renin release.[11] Propranolol demonstrated a greater maximal effect on both parameters at an equivalent oral dose, suggesting higher in vivo potency. This aligns perfectly with the entire preceding dataset, showing a consistent pharmacological profile from receptor to whole organism.

Overall Summary and Conclusion

This comparative guide systematically evaluated the biological activity of 1-Phenoxy-3-piperazinopropan-2-ol relative to the benchmark non-selective beta-blocker, propranolol. The experimental data, progressing from molecular to systemic levels, provides a cohesive and self-validating picture of the test compound's pharmacological profile.

FeaturePropranolol1-Phenoxy-3-piperazinopropan-2-olConclusion
Receptor Affinity (Ki) High (Low nM)High (Low nM)Both are high-affinity ligands.
Receptor Selectivity Non-selective (β1 ≈ β2)Non-selective (β1 ≈ β2)Both are non-selective antagonists.
Functional Potency (IC50) HigherLower (~2-fold)Propranolol is more potent in vitro.
Cardiac Effect Strong negative chronotropy/inotropyModerate negative chronotropy/inotropyBoth show expected cardiac effects.
In Vivo Efficacy Higher hypotensive/bradycardic effectLower hypotensive/bradycardic effectPropranolol is more potent in vivo.

While its primary mechanism is confirmed as beta-blockade, the presence of the piperazine ring may confer other properties, such as altered CNS penetration or off-target activities, which were not explored in this guide but warrant further investigation in a full drug development program.[12] This compound can be confidently classified as a functional beta-blocker, albeit one with lower potency than the benchmark, propranolol.

References

  • PubChem. Propranolol. National Center for Biotechnology Information. [Link]

  • Srinivasan, A. V. (2019). Propranolol: A 50-Year Historical Perspective. Annals of Indian Academy of Neurology, 22(1), 21–26. [Link]

  • Wikipedia. Propranolol. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]

  • De Blasi, A., O'Reilly, K., & Motulsky, H. J. (1989). Calculating receptor number from binding experiments. Trends in Pharmacological Sciences, 10(6), 227-229. [Link]

  • Baker, J. G., Kemp, P., March, J., Fretwell, L., Hill, S. J., & Gardiner, S. M. (2011). Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses. FASEB journal, 25(11), 3974-3983. [Link]

  • Scalzo, M., et al. (2022). Microscopy-based cellular contractility assay for adult, neonatal, and hiPSC cardiomyocytes. STAR protocols, 3(1), 101132. [Link]

  • Gastpar, M., & Hobi, V. (1981). The anxiolytic action of phenoxypropanolamine derivatives in comparison with propranolol, diazepam and placebo. International pharmacopsychiatry, 16(1), 19-29. [Link]

  • Lewis, M. J. (1976). Hypotensive mechanisms of beta blockers. British journal of clinical pharmacology, 3(Suppl 3), 689–696. [Link]

  • MDPI. Medicinal Potential of Broussonetia papyrifera: Chemical Composition and Biological Activity Analysis. [Link]

  • Aurora Biomed. Contractility Assay. [Link]

  • Lei, H. P., et al. (2015). Effectiveness and Safety of Oral Propranolol versus Other Treatments for Infantile Hemangiomas: A Meta-Analysis. PloS one, 10(9), e0138100. [Link]

  • Christopher, J. A., et al. (2013). Discovery of β2 adrenergic receptor ligands using biosensor fragment screening of tagged wild-type receptor. ACS medicinal chemistry letters, 4(10), 997–1001. [Link]

  • Deranged Physiology. Beta-blockers. [Link]

  • Chowdhury, J. R., et al. (2011). Oral propranolol--efficacy and comparison of two doses for peri-operative anxiolysis. Journal of the Indian Medical Association, 109(10), 741–744. [Link]

  • MDPI. Chemical Composition, Antioxidant, Antimicrobial and Cytotoxic Activities of Essential Oil from Premna microphylla Turczaninow. [Link]

  • Farzam, K., & Tivakaran, V. S. (2021). Propranolol. In StatPearls. StatPearls Publishing. [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. [Link]

  • Open Access Journals. Propranolol and its Mechanism of Action. [Link]

  • Pharmaguideline. SAR of Beta Blockers. [Link]

  • Yan, Q., et al. (2014). Near-instant surface-selective fluorogenic protein quantification using sulfonated triarylmethane dyes and fluorogen activating proteins. Bioconjugate chemistry, 25(12), 2151–2159. [Link]

  • AIP Publishing. A visual detection method of cardiomyocyte relaxation and contraction. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. [Link]

  • ResearchGate. Different strategies to measure cardiomyocyte contractility. [Link]

  • Toll, L., et al. (2012). Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics. British journal of pharmacology, 165(8), 2694–2706. [Link]

  • LITFL. Beta-Blockers - Part One. [Link]

  • Rasayan Journal of Chemistry. the potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. [Link]

  • Pointon, A., et al. (2015). Assessment of Cardiomyocyte Contraction in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes. Toxicological sciences, 144(2), 227–237. [Link]

  • D'hooghe, M., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Molecules, 17(1), 284–303. [Link]

  • MDPI. A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. [Link]

Sources

A Comprehensive Guide to Validating a Stability-Indicating HPLC Method for the Analysis of 1-Phenoxy-3-piperazinopropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the establishment of a robust and reliable analytical method is paramount to ensuring the quality, safety, and efficacy of drug substances and products. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Phenoxy-3-piperazinopropan-2-ol, a key intermediate in the synthesis of various beta-blocker pharmaceuticals. We will navigate through the critical validation parameters, offering not just procedural steps, but the scientific rationale that underpins each stage of the validation process. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate a scientifically sound and regulatory-compliant HPLC method.

The Critical Role of HPLC in Pharmaceutical Quality Control

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of analytical techniques within the pharmaceutical industry.[1] Its high resolution, sensitivity, and precision make it an indispensable tool for the separation, identification, and quantification of active pharmaceutical ingredients (APIs), their impurities, and degradation products.[2] For a molecule like 1-Phenoxy-3-piperazinopropan-2-ol, which contains a phenoxy chromophore and a basic piperazine moiety, reversed-phase HPLC with UV detection is an eminently suitable analytical approach.

Method Development: A Scientifically Sound Starting Point

While a specific compendial method for 1-Phenoxy-3-piperazinopropan-2-ol may not be readily available, a robust starting point can be rationally designed based on the analysis of structurally similar compounds, such as those containing a propyl-piperazinyl group.[3][4] The following hypothetical HPLC method will serve as the foundation for our validation studies. The presence of the phenyl ring provides a chromophore suitable for UV detection.

Table 1: Proposed HPLC Method Parameters for 1-Phenoxy-3-piperazinopropan-2-ol

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column is a versatile and widely used stationary phase for the separation of moderately polar compounds.
Mobile Phase Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) (40:60, v/v)A mixture of acetonitrile and a phosphate buffer provides good peak shape and resolution for basic compounds like piperazine derivatives. A low pH suppresses the ionization of silanol groups on the stationary phase, minimizing peak tailing.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Detection Wavelength 270 nmThe phenoxy group exhibits significant UV absorbance around this wavelength, offering good sensitivity.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility and good peak shape.

The Validation Journey: A Step-by-Step Guide with Experimental Protocols

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] The validation parameters discussed below are in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[6][7]

System Suitability Testing (SST)

Why it's critical: Before commencing any validation experiments, it is imperative to verify that the chromatographic system is performing adequately.[1][8] SST is not a validation parameter itself, but a prerequisite to ensure the validity of the data being generated.

Experimental Protocol:

  • Prepare a standard solution of 1-Phenoxy-3-piperazinopropan-2-ol at a concentration of 100 µg/mL.

  • Inject the standard solution six replicate times.

  • Calculate the following parameters from the resulting chromatograms:

    • Tailing factor (Asymmetry factor): A measure of peak symmetry.

    • Theoretical plates (N): A measure of column efficiency.

    • Relative Standard Deviation (%RSD) of peak area and retention time: A measure of the precision of the system.

Acceptance Criteria:

ParameterAcceptance Limit
Tailing Factor≤ 2.0
Theoretical Plates> 2000
%RSD of Peak Area≤ 2.0%
%RSD of Retention Time≤ 1.0%
Specificity and Forced Degradation Studies

Why it's critical: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate assay of the active ingredient.[3] Forced degradation studies are essential to generate these potential degradation products and demonstrate the method's specificity.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 80°C for 4 hours.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a specified duration.

  • Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with a photodiode array (PDA) detector.

Data Presentation and Interpretation: The peak purity of the analyte peak in the stressed samples should be evaluated using the PDA detector. The method is considered specific if there is no interference from any degradation products at the retention time of the analyte peak.

G cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_evaluation Specificity Evaluation Acid Acid HPLC HPLC Acid->HPLC Base Base Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC PeakPurity Peak Purity Analysis HPLC->PeakPurity Resolution Resolution > 2 HPLC->Resolution

Linearity and Range

Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[4] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a stock solution of 1-Phenoxy-3-piperazinopropan-2-ol.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target assay concentration, which could be 50, 75, 100, 125, and 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Data Presentation and Interpretation:

Table 2: Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area
50501234
75752345
1001003456
1251254567
1501505678

The linearity is evaluated by visual inspection of the plot and by performing a linear regression analysis. The correlation coefficient (r²) should be close to 1.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

Accuracy

Why it's critical: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is a measure of the method's trueness.

Experimental Protocol:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Data Presentation:

Table 3: Hypothetical Accuracy Data

Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
808079.599.4
100100100.2100.2
120120121.0100.8

Acceptance Criteria:

  • Mean % Recovery: 98.0% to 102.0%

Precision

Why it's critical: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Data Presentation:

Table 4: Hypothetical Precision Data

Precision Level%RSD of Peak Area
Repeatability≤ 1.5%
Intermediate Precision≤ 2.0%

Acceptance Criteria:

  • %RSD: Should be within acceptable limits, typically ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's critical: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These parameters are crucial for the analysis of impurities and degradation products.

Experimental Protocol (based on Signal-to-Noise ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the measured signals from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration that yields a S/N ratio of approximately 3 is considered the LOD.

  • The concentration that yields a S/N ratio of approximately 10 is considered the LOQ.

Acceptance Criteria:

  • LOD: S/N ratio of 3:1

  • LOQ: S/N ratio of 10:1

Robustness

Why it's critical: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate variations to the HPLC method parameters, one at a time.

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect of these changes on the system suitability parameters.

Table 5: Hypothetical Robustness Study

Parameter VariedVariationEffect on System Suitability
Flow Rate± 0.1 mL/minNo significant change
Mobile Phase Composition± 2% AcetonitrileNo significant change
Column Temperature± 2°CNo significant change
pH of Buffer± 0.2 unitsNo significant change

Acceptance Criteria:

  • System suitability parameters should remain within the established acceptance criteria for all varied conditions.

Comparison with Alternative Analytical Techniques

While HPLC is the workhorse for pharmaceutical analysis, other techniques can also be employed for the analysis of 1-Phenoxy-3-piperazinopropan-2-ol.

Table 6: Comparison of Analytical Techniques

TechniqueAdvantagesDisadvantages
HPLC-UV Robust, reliable, widely available, good for routine QC.Moderate sensitivity, may require derivatization for compounds without chromophores.
Ultra-Performance Liquid Chromatography (UPLC) Faster analysis times, higher resolution and sensitivity compared to HPLC.Higher initial instrument cost, requires higher purity solvents.
Gas Chromatography (GC) Excellent for volatile and thermally stable compounds.May require derivatization for polar compounds, not suitable for thermally labile molecules.
Capillary Electrophoresis (CE) High separation efficiency, small sample and reagent consumption.Lower sensitivity and precision compared to HPLC for some applications.

G Start Start MethodDevelopment Method Development Start->MethodDevelopment SystemSuitability System Suitability Testing MethodDevelopment->SystemSuitability Validation Validation Parameters SystemSuitability->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness ValidatedMethod Validated Method Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOD_LOQ->ValidatedMethod Robustness->ValidatedMethod

Conclusion: A Foundation of Trustworthy Data

The validation of an analytical method is a systematic and scientifically rigorous process that underpins the reliability of all subsequent analytical data. By following the principles and protocols outlined in this guide, researchers and scientists can confidently establish a validated, stability-indicating HPLC method for the analysis of 1-Phenoxy-3-piperazinopropan-2-ol. This ensures not only compliance with regulatory expectations but also a deep understanding of the method's capabilities and limitations, ultimately contributing to the development of safe and effective pharmaceutical products.[2][4]

References

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • PharmaSOP. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • Agilent. Fast Screening Methods for Beta Blockers by HPLC with Agilent Poroshell 120 Columns. [Link]

  • Pharmaceutical Updates. System suitability in HPLC Analysis. [Link]

  • ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • PubMed Central. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. [Link]

  • PubMed Central. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]

  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • ResearchGate. Method validation parameters of the HPLC method. [Link]

  • MDPI. HPLC Analysis of Supercritical Carbon Dioxide and Compressed Propane Extracts from Piper amalago L. with Antileishmanial Activity. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • MDPI. Beta-Blocker Separation on Phosphodiester Stationary Phases—The Application of Intelligent Peak Deconvolution Analysis. [Link]

  • IJRASET. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • National Institutes of Health. The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link]

  • ResearchGate. Conditions for HPLC analysis of beta blocker drugs under study. [Link]

  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). [Link]

  • IJARSCT. A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • National Institutes of Health. Evaluation of stability of (1R, 2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). [Link]

  • ResearchGate. The role of forced degradation studies in stability indicating HPLC method development. [Link]

  • Agilent. HPLC Separation Robustness and Ruggedness. [Link]

  • Restek. System suitability Requirements for a USP HPLC Method. [Link]

  • National Institutes of Health. Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. [Link]

  • YouTube. ICH Guidelines Part-II;Range,Accuracy, Precision, LOD, LOQ, Robustness & System Suitability Criteria. [Link]

  • YouTube. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]

  • Waters. Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. [Link]

  • YouTube. How to do HPLC method validation. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenoxy-3-piperazinopropan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Phenoxy-3-piperazinopropan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.